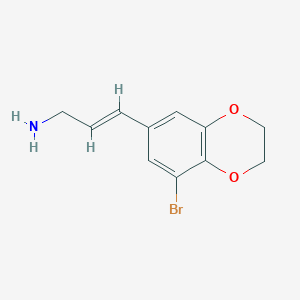
4-methyl-5-(3-pyrrolidinylmethyl)Pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-5-[(pyrrolidin-3-yl)methyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine moiety
準備方法
The synthesis of 4-methyl-5-[(pyrrolidin-3-yl)methyl]pyrimidine typically involves the construction of the pyrimidine ring followed by the introduction of the pyrrolidine substituent. One common method involves the condensation of appropriate precursors under controlled conditions. For example, the reaction between a pyrimidine derivative and a pyrrolidine derivative can be catalyzed by a base such as sodium hydroxide or ethoxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
4-methyl-5-[(pyrrolidin-3-yl)methyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrimidine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-methyl-5-[(pyrrolidin-3-yl)methyl]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-methyl-5-[(pyrrolidin-3-yl)methyl]pyrimidine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
4-methyl-5-[(pyrrolidin-3-yl)methyl]pyrimidine can be compared with other similar compounds such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar biological activities.
Pyrimidine derivatives: These compounds share the pyrimidine ring and are used in various medicinal applications.
Pyrrolizines and pyrrolidine-2-one: These compounds have structural similarities and can exhibit similar biological profiles.
The uniqueness of 4-methyl-5-[(pyrrolidin-3-yl)methyl]pyrimidine lies in its combined structural features, which can lead to distinct biological activities and applications.
特性
分子式 |
C10H15N3 |
|---|---|
分子量 |
177.25 g/mol |
IUPAC名 |
4-methyl-5-(pyrrolidin-3-ylmethyl)pyrimidine |
InChI |
InChI=1S/C10H15N3/c1-8-10(6-12-7-13-8)4-9-2-3-11-5-9/h6-7,9,11H,2-5H2,1H3 |
InChIキー |
SKOVSDLWICBVCX-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=NC=C1CC2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


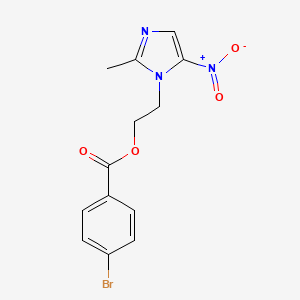
![Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13608343.png)
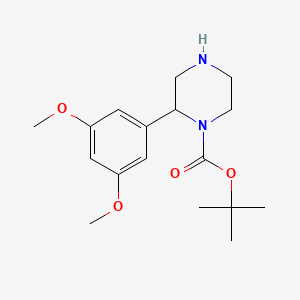
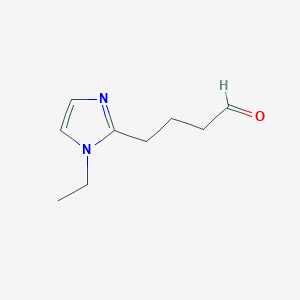
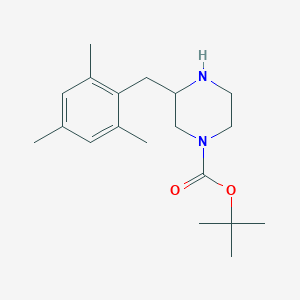
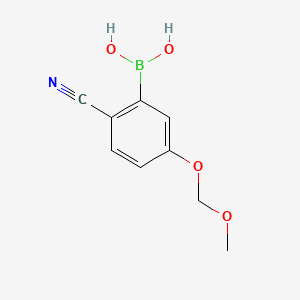
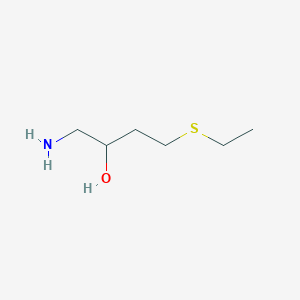

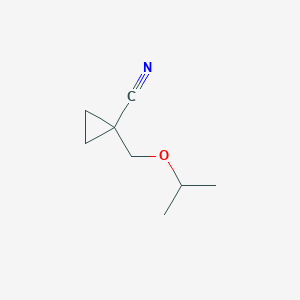
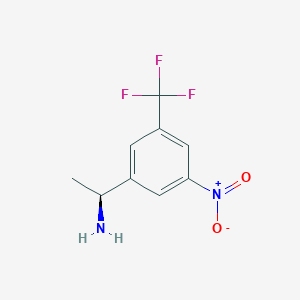
![cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate](/img/structure/B13608407.png)

